Oxaprozin

Content Navigation

Formulators seeking sustained NSAID efficacy from a once-daily oral dose often struggle with short t½ agents requiring complex multi-dose regimens. Oxaprozin solves this with its unique 50-60 h half-life, enabling stable 24 h plasma levels after a single dose. Key advantages: • Once-daily COX-1/COX-2 inhibition for chronic arthritis models. • Dual anti-inflammatory & uricosuric action-ideal for gouty arthritis research. • High solubility in DMSO/EtOH supports non-aqueous gel/transdermal system development. • BCS Class II profile informs solubility enhancement strategies.

CAS Number

Product Name

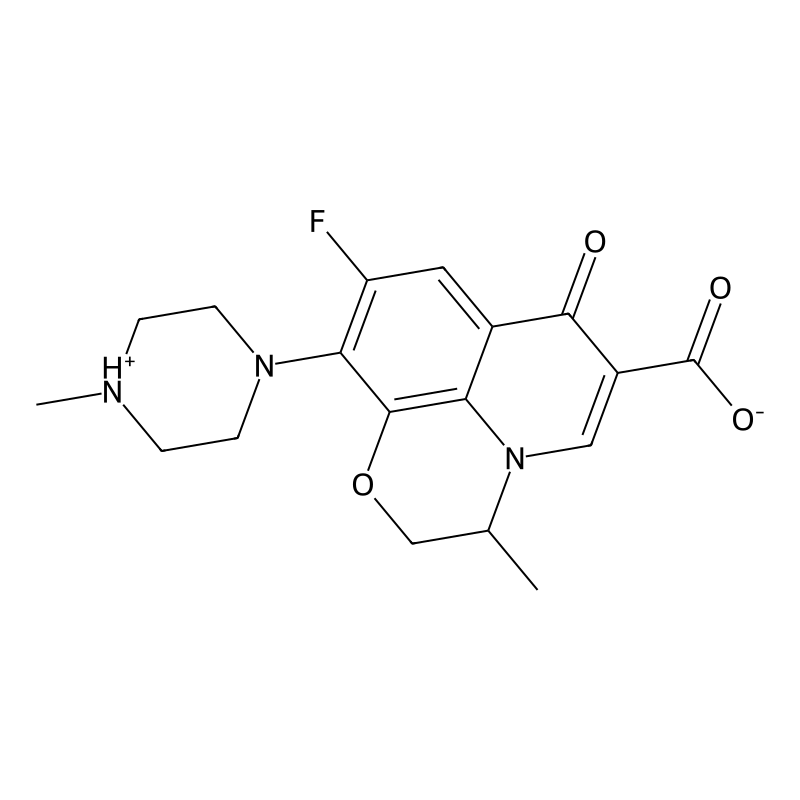

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Slightly soluble in alcohol. Insoluble in water

3.25e-02 g/L

Synonyms

Canonical SMILES

Purity

Package Size

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, which also includes common alternatives like ibuprofen and naproxen. Its primary mechanism involves the non-selective inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which reduces the synthesis of prostaglandins responsible for pain and inflammation. The most significant procurement-relevant characteristic of Oxaprozin is its exceptionally long elimination half-life of 40-60 hours, which permits once-daily dosing regimens. This contrasts sharply with many other NSAIDs and is a critical factor in its selection for chronic conditions and development of long-acting formulations. It is a BCS Class II drug, characterized by low aqueous solubility and high lipophilicity, properties that heavily influence its handling and formulation into viable delivery systems.

Procurement Fit

References

- [1] Karim, A., et al. 'Oxaprozin and piroxicam, nonsteroidal antiinflammatory drugs with long half-lives: effect of protein-binding differences on steady-state pharmacokinetics.' Journal of Clinical Pharmacology 37.4 (1997): 267-279.

- [6] Jay, G. W. 'Nonopiate Analgesics and Adjuvants.' Clinician's Guide to Chronic Headache and Facial Pain, 2016.

- [12] Pharmacology of Oxaprozin; Mechanism of action, Pharmacokinetics, Uses, Effects. Medical Lectures. Published February 28, 2025.

- [4] Gupta, M., & Tiwari, P. 'Formulation and in-vitro evaluation of oxaprozin transdermal patches for sustained anti-inflammatory therapy.' Journal of Applied Pharmaceutical Research 13.6 (2025): 22-32.

- [9] Goud, N. R., et al. 'Novel solid forms of oxaprozin: cocrystals and an extended release drug–drug salt of salbutamol.' RSC advances 6.42 (2016): 35505-35514.

- [15] Oxaprozin. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-.

- [24] Oxaprozin (Daypro). MedicineNet. Retrieved April 24, 2026.

Direct substitution of Oxaprozin with common, short-acting NSAIDs like ibuprofen or diclofenac is inappropriate for applications requiring sustained, stable therapeutic levels from a single daily dose. The pharmacokinetic profiles are fundamentally different; for example, the half-life of ibuprofen is approximately 2 hours, requiring multiple daily doses to achieve the sustained effect provided by one dose of Oxaprozin. Furthermore, its distinct physicochemical properties, including poor aqueous solubility (0.0325 mg/mL) and high solubility in organic solvents like DMSO and ethanol (~30 mg/mL and ~15 mg/mL, respectively), dictate specific formulation and solvent system requirements that are not universal across all NSAIDs. Attempting a 1:1 substitution without re-formulation can lead to critical failures in drug delivery, bioavailability, and therapeutic efficacy.

Substitution Risk

References

- [5] Sravanthi, V., et al. 'A review on analytical methods for estimation of Oxaprozin.' World Journal of Biology Pharmacy and Health Sciences 12.2 (2022): 168-175.

- [6] Jay, G. W. 'Nonopiate Analgesics and Adjuvants.' Clinician's Guide to Chronic Headache and Facial Pain, 2016.

- [9] Goud, N. R., et al. 'Novel solid forms of oxaprozin: cocrystals and an extended release drug–drug salt of salbutamol.' RSC advances 6.42 (2016): 35505-35514.

Plasma Half-Life vs. Other Propionic Acid NSAIDs

Oxaprozin's primary procurement advantage is its exceptionally long elimination half-life, which is quantitatively distinct from other common NSAIDs. Clinical studies report its half-life to be between 50 and 60 hours. This is over 20 times longer than that of ibuprofen (2 to 2.5 hours) and approximately 4 times longer than that of naproxen (12 to 15 hours), both of which are common in-class substitutes.

| Evidence Dimension | Plasma Elimination Half-Life |

| Target Compound Data | 50–60 hours |

| Comparator Or Baseline | Ibuprofen: 2–2.5 hours; Naproxen: 12–15 hours |

| Quantified Difference | ~20-25x longer than Ibuprofen; ~4x longer than Naproxen |

| Conditions | Human pharmacokinetic studies after multiple oral doses. |

This property is the primary reason for selecting Oxaprozin to develop once-daily oral dosage forms for chronic conditions, simplifying therapeutic regimens and improving compliance.

Faster Steady-State vs. Long-Acting NSAIDs

When compared directly to Piroxicam, another long-acting NSAID, Oxaprozin demonstrates a significantly faster time to reach steady-state plasma concentrations. In a head-to-head crossover study, steady-state conditions were established with Oxaprozin within 3 days, whereas Piroxicam required almost 12 days to reach the same state. This difference is attributed to variations in plasma protein binding characteristics between the two compounds.

| Evidence Dimension | Time to Reach Steady-State Plasma Concentration |

| Target Compound Data | ~3 days |

| Comparator Or Baseline | Piroxicam: ~12 days |

| Quantified Difference | Reaches steady-state ~4 times faster |

| Conditions | 21-day, once-daily multiple-dose, cross-over study in 52 participants (1200 mg Oxaprozin vs. 20 mg Piroxicam). |

For research or clinical applications requiring rapid onset of sustained therapeutic effect, Oxaprozin offers a significant advantage over other long-half-life alternatives like Piroxicam.

Unique Uricosuric Activity vs. Indomethacin

Oxaprozin exhibits a uricosuric effect, meaning it promotes the excretion of uric acid, a property not shared by all NSAIDs. In a comparative study with healthy volunteers, seven days of Oxaprozin treatment caused a significant decrease in serum uric acid levels from a baseline of 5.8 mg/dL to 4.8 mg/dL. Concurrently, 24-hour urinary uric acid excretion increased from 673 mg to 825 mg. In the same study, the comparator NSAID, indomethacin, produced no significant alteration in either serum or urinary uric acid levels.

| Evidence Dimension | Change in Serum Uric Acid (Day 7) |

| Target Compound Data | -1.0 mg/dL (from 5.8 to 4.8 mg/dL) |

| Comparator Or Baseline | Indomethacin: No significant change |

| Quantified Difference | Produces a significant hypouricemic effect where Indomethacin does not. |

| Conditions | Study in 12 healthy volunteers over seven days. |

This secondary pharmacological action makes Oxaprozin a uniquely suitable candidate for preclinical studies or therapeutic development related to inflammatory conditions with a comorbidity of hyperuricemia, such as gout.

Solubility in Key Formulation Solvents

As a BCS Class II compound, Oxaprozin is characterized by poor aqueous solubility but good solubility in organic solvents critical for formulation and analytical work. Technical data sheets report its solubility to be approximately 15 mg/mL in ethanol and 30 mg/mL in DMSO and DMF. Its aqueous solubility is very low at 0.0325 mg/mL. This profile necessitates the use of organic solvents or advanced formulation strategies (e.g., co-crystals, salts) for effective delivery, and provides a clear quantitative baseline for solvent selection during process development.

| Evidence Dimension | Solubility |

| Target Compound Data | Ethanol: ~15 mg/mL; DMSO: ~30 mg/mL; Water: 0.0325 mg/mL |

| Comparator Or Baseline | Not applicable (establishes a quantitative baseline for the target compound) |

| Quantified Difference | Not applicable |

| Conditions | Standard laboratory conditions. |

This quantitative solubility data allows formulators to bypass initial screening steps and directly select appropriate solvent systems for creating stock solutions, analytical standards, or developing non-aqueous and transdermal formulations.

Once-Daily Oral Formulations for Inflammatory Models

The exceptionally long half-life of Oxaprozin (50-60 hours) makes it the logical choice over short-acting agents like ibuprofen for developing and testing once-daily solid dosage forms aimed at treating chronic conditions like osteoarthritis and rheumatoid arthritis. Its pharmacokinetic profile ensures sustained drug exposure over a 24-hour period from a single dose, a critical feature for both efficacy and patient compliance that cannot be achieved with common, short-acting alternatives without complex formulation technology.

Gouty Arthritis Models: Anti-Inflammatory Studies

Oxaprozin's dual-action as an anti-inflammatory and a uricosuric agent provides a unique advantage in research models of arthritis where hyperuricemia is a key pathological feature. Unlike other NSAIDs such as indomethacin that lack this effect, Oxaprozin can simultaneously address both inflammation and the underlying metabolic component, making it a more clinically relevant tool for this specific application.

Non-Aqueous and Transdermal Drug Delivery

Given its high solubility in organic solvents like ethanol and DMSO and its very poor aqueous solubility, Oxaprozin is a prime candidate for developing non-aqueous topical gels or transdermal patches for localized, sustained anti-inflammatory therapy. This allows formulators to leverage its lipophilic nature to achieve skin permeation while avoiding the challenges associated with dissolving it in aqueous-based systems.

Application Fit Matrix

References

- [4] Gupta, M., & Tiwari, P. 'Formulation and in-vitro evaluation of oxaprozin transdermal patches for sustained anti-inflammatory therapy.' Journal of Applied Pharmaceutical Research 13.6 (2025): 22-32.

- [6] Jay, G. W. 'Nonopiate Analgesics and Adjuvants.' Clinician's Guide to Chronic Headache and Facial Pain, 2016.

- [7] Morrison, E., et al. 'The uricosuric effect of oxaprozin in humans.' Journal of clinical pharmacology 26.7 (1986): 505-507.

- [16] DAYPRO (oxaprozin) Label. FDA. Revised January 2002.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-0.39 (LogP)

log Kow = -0.39

2.1

Decomposition

Appearance

Melting Point

160.5 to 161.5 °C

158 - 159 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (85.25%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (85.25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (85.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (85.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (85.25%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H361 (14.75%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Nonsteroidal Antiinflammatory Drugs

Therapeutic Uses

Oxaprozin ... /is/ indicated for relief of acute or chronic osteoarthritis. /Included in US product labeling/

... In this open, multicenter, randomized, controlled study, eligible patients with periarthritis of the shoulder were randomized to receive either oxaprozin 1200 mg once daily (n = 49) or diclofenac 50 mg three times daily (n = 47). The treatment period was 15 +/- 1 days. The study was planned on a hypothesis of equivalence between the two study drugs. The primary study endpoint was the change from baseline at day 15 in the patient-assessed shoulder pain score. Secondary efficacy variables included investigator-assessed shoulder function, patient-assessed quality of life on the Short-Form-36 (SF-36) Acute Health Survey and both patients' and investigators' overall assessment of efficacy. At day 15, the mean changes in shoulder pain score from baseline in the oxaprozin and diclofenac groups were -5.85 +/- SD 4.62 and -5.54 +/- SD 4.41, respectively. The difference between the two groups was not statistically significant, confirming the hypothesis of the study that oxaprozin is as effective as diclofenac. Investigator-assessed shoulder function improved in both groups but more so in the oxaprozin group (p = 0.028 at day 15). Quality of life as measured by SF-36 total score was also improved in both treatment groups, with a trend toward greater improvement in the oxaprozin group. Furthermore, a significantly more favorable effect on the SF-36 'mental health' item was observed in oxaprozin compared with diclofenac-treated patients at day 15 (p = 0.0202). As assessed by investigators, the overall efficacy of oxaprozin was superior to that for diclofenac at visit 3 (8 +/- 1 days) (p = 0.0067). Patients also assessed the overall efficacy of oxaprozin as superior to that of diclofenac at visits 3 (8 +/- 1 days) (p = 0.0235) and 4 (15 +/- 1 days) (p = 0.0272). Only six adverse events, all of which were mild or moderate in intensity and occurred in four diclofenac recipients, were observed in the study. As expected, once-daily oxaprozin proved to be as effective as diclofenac three times daily in reducing the primary efficacy variable of patient-assessed shoulder pain score in patients with periarthritis of the shoulder refractory to previous treatments with other NSAIDs. Oxaprozin was shown to be superior to diclofenac in improving shoulder function and was considered by investigators and patients to have greater overall efficacy than diclofenac. In addition, oxaprozin showed a trend toward superior results in improving patients' quality of life compared with diclofenac. A trend towards better tolerability results for oxaprozin compared with diclofenac was also noted.

/EXPL THER/: The effects of eye drops containing a propionic acid derivative (oxaprozin) at 0.1% concentration on ocular inflammation produced by sodium arachidonate in the rabbit's eye were evaluated. Furthermore, the aqueous bioavailability of the drug formulation in the uninflamed and inflamed eyes was evaluated. Oxaprozin eye drops significantly reduced the signs of ocular inflammation elicited by sodium arachidonate on conjunctiva and iris. Oxaprozin treatment significantly reduced the levels of polymorphonuclear leukocytes and protein concentration in aqueous samples obtained from the eyes treated with arachidonate. Present data suggest, for the first time, that oxaprozin may be employed topically to prevent ocular reactions where the arachidonic acid cascade is activated.

Pharmacology

Ofloxacin is a fluoroquinolone antibacterial antibiotic. Ofloxacin binds to and inhibits bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, enzymes involved in DNA replication and repair, resulting in cell death in sensitive bacterial species. (NCI04)

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01M - Quinolone antibacterials

J01MA - Fluoroquinolones

J01MA01 - Ofloxacin

S - Sensory organs

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AE - Fluoroquinolones

S01AE01 - Ofloxacin

S02 - Otologicals

S02A - Antiinfectives

S02AA - Antiinfectives

S02AA16 - Ofloxacin

Mechanism of Action

This study was undertaken to evaluate the scavenging activity for reactive oxygen species (ROS) and reactive nitrogen species (RNS) by several nonsteroidal anti-inflammatory drugs (NSAIDs), namely indole derivatives (indomethacin, acemetacin, etodolac), pyrrole derivatives (tolmetin and ketorolac), and an oxazole derivative (oxaprozin). The inhibition of prostaglandin synthesis constitutes the primary mechanism of the anti-inflammatory action of these drugs. Nevertheless, it has been suggested that the anti-inflammatory activity of NSAIDs may be also partly due to their ability to scavenge ROS and RNS and to inhibit the respiratory burst of neutrophils triggered by various activator agents. Thus, the scavenging activity of these NSAIDs was evaluated against an array of ROS (O(2)(-), HO, HOCl, and ROO) and RNS (NO and ONOO(-)) using noncellular in vitro systems. The results obtained demonstrated that tolmetin, ketorolac, and oxaprozin were not active against O(2)(-), while acemetacin, indomethacin, and etodolac exhibited concentration-dependent effects. Oxaprozin was also the least active scavenger for HO, among all the tested NSAIDs shown to be active. The scavenging effect for HOCl was not observed for any of the tested NSAIDs. The ROO was effectively scavenged by etodolac, with the other tested NSAIDs being much less active. NO and ONOO(-) were scavenged by all the tested NSAIDs.

Oxaprozin is a nonsteroidal anti-inflammatory drug characterised by a propionic acid-based structure. It is able to diffuse easily into inflamed synovial tissues after oral administration. Although discovered > 20 years ago, it is now under intensive investigation because of its unusual pharmacodynamic properties. Other than being a nonselective cyclooxygenase inhibitor, the drug is capable of inhibiting both anandamide hydrolase in neurons (median inhibitory concentration [IC50] = 85 umol/L), with consequent potent analgesic activity, and NF-kappaB activation in inflammatory cells (IC50 = 50 umol/L). Moreover, oxaprozin induces apoptosis of activated monocytes in a dose-dependent manner, with the effect being detectable at a concentration of 5 micromol/L and reaching the maximum activity at 50 umol/L. As monocyte-macrophages and NF-kappaB pathways are crucial for synthesis of proinflammatory and histotoxic mediators in inflamed joints, oxaprozin appears to be endowed with pharmacodynamic properties exceeding those presently assumed as markers of classical nonsteroidal anti-inflammatory drug.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

83380-47-6

Absorption Distribution and Excretion

Oxaprozin is expected to be excreted in human milk based on its physical-chemical properties; however, the amount of oxaprozin excreted in breast milk has not been evaluated. Approximately 95% of oxaprozin is metabolized by the liver. Approximately 5% of the oxaprozin dose is excreted unchanged in the urine. Sixty-five percent (65%) of the dose is excreted in the urine and 35% in the feces as metabolite. Biliary excretion of unchanged oxaprozin is a minor pathway. Several oxaprozin metabolites have been identified in human urine or feces.

11 to 17 L/70 kg

In dose proportionality studies utilizing 600, 1200 and 1800 mg doses, the pharmacokinetics of oxaprozin in healthy subjects demonstrated nonlinear kinetics of both the total and unbound drug in opposite directions, i.e., dose exposure related increase in the clearance of total drug and decrease in the clearance of the unbound drug. Decreased clearance of the unbound drug was related predominantly to a decrease in the volume of distribution and not an increase in the half-life. This phenomenon is considered to have minimal impact on drug accumulation upon multiple dosing. The apparent volume of distribution (Vd/F) of total oxaprozin is approximately 11-17 L/70 kg. Oxaprozin is 99% bound to plasma proteins, primarily to albumin. At therapeutic drug concentrations, the plasma protein binding of oxaprozin is saturable, resulting in a higher proportion of the free drug as the total drug concentration is increased. With increases in single doses or following repetitive once-daily dosing, the apparent volume of distribution and clearance of total drug increased, while that of unbound drug decreased due to the effects of nonlinear protein binding. Oxaprozin penetrates into synovial tissues of rheumatoid arthritis patients with oxaprozin concentrations 2-fold and 3-fold greater than in plasma and synovial fluid, respectively. Oxaprozin is expected to be excreted in human milk based on its physical-chemical properties; however, the amount of oxaprozin excreted in breast milk has not been evaluated.

Daypro is 95% absorbed after oral administration. Food may reduce the rate of absorption of oxaprozin, but the extent of absorption is unchanged. Antacids do not significantly affect the extent and rate of Daypro absorption.

It is not known whether oxaprozin is distributed into human breast milk. However, it is distributed into the milk of lactating rats.

Approximately 5% of the oxaprozin dose is excreted unchanged in the urine. Sixty-five percent (65%) of the dose is excreted in the urine and 35% in the feces as metabolite. Biliary excretion of unchanged oxaprozin is a minor pathway, and enterohepatic recycling of oxaprozin is insignificant. Upon chronic dosing the accumulation half-life is approximately 22 hours. The elimination half-life is approximately twice the accumulation half-life due to increased binding and decreased clearance at lower concentrations.

For more Absorption, Distribution and Excretion (Complete) data for OXAPROZIN (8 total), please visit the HSDB record page.

Metabolism Metabolites

Several oxaprozin metabolites have been identified in human urine or feces. Oxaprozin is primarily metabolized by the liver, by both microsomal oxidation (65%) and glucuronic acid conjugation (35%). Ester and ether glucuronide are the major conjugated metabolites of oxaprozin. On chronic dosing, metabolites do not accumulate in the plasma of patients with normal renal function. Concentrations of the metabolites in plasma are very low. Oxaprozin's metabolites do not have significant pharmacologic activity. The major ester and ether glucuronide conjugated metabolites have been evaluated along with oxaprozin in receptor binding studies and in vivo animal models and have demonstrated no activity. A small amount (<5%) of active phenolic metabolites are produced, but the contribution to overall activity is limited.

Wikipedia

FDA Medication Guides

OXAPROZIN

CAPSULE;ORAL

SOLUBIOMIX

11/21/2024

DAYPRO

TABLET;ORAL

PFIZER

Drug Warnings

NSAIDs, including Daypro, can cause serious gastrointestinal (GI) adverse events including inflammation, bleeding, ulceration, and perforation of the stomach, small intestine, or large intestine, which can be fatal. These serious adverse events can occur at any time, with or without warning symptoms, in patients treated with NSAIDs. Only one in five patients, who develop a serious upper GI adverse event on NSAID therapy, is symptomatic. Upper GI ulcers, gross bleeding, or perforation caused by NSAIDs occur in approximately 1% of patients treated for 3-6 months, and in about 2-4% of patients treated for one year. These trends continue with longer duration of use, increasing the likelihood of developing a serious GI event at some time during the course of therapy. However, even short-term therapy is not without risk.

NSAIDs should be prescribed with extreme caution in those with a prior history of ulcer disease or gastrointestinal bleeding. Patients with a prior history of peptic ulcer disease and/or gastrointestinal bleeding who use NSAIDs have a greater than 10-fold increased risk for developing a GI bleed compared to patients treated with neither of these risk factors. Other factors that increase the risk of GI bleeding in patients treated with NSAIDs include concomitant use of oral corticosteroids or anticoagulants, longer duration of NSAID therapy, smoking, use of alcohol, older age, and poor general health status. Most spontaneous reports of fatal GI events are in elderly or debilitated patients and therefore, special care should be taken in treating this population. To minimize the potential risk for an adverse GI event in patients treated with an NSAID, the lowest effective dose should be used for the shortest possible duration. Patients and physicians should remain alert for signs and symptoms of GI ulcerations and bleeding during NSAID therapy and promptly initiate additional evaluation and treatment if a serious GI event is suspected. This should include discontinuation of the NSAID until a serious GI adverse event is ruled out. For high risk patients, alternate therapies that do not involve NSAIDs should be considered. /Nonsteroidal anti-inflammatory drugs/

As with other NSAIDs, anaphylactoid reactions may occur in patients without known prior exposure to Daypro. Daypro should not be given to patients with the aspirin triad. This symptom complex typically occurs in asthmatic patients who experience rhinitis with or without nasal polyps, or who exhibit severe, potentially fatal bronchospasm after taking aspirin or other NSAIDs

For more Drug Warnings (Complete) data for OXAPROZIN (18 total), please visit the HSDB record page.

Biological Half Life

Upon chronic dosing the accumulation half-life is approximately 22 hours. The elimination half-life is approximately twice the accumulation half-life due to increased binding and decreased clearance at lower concentrations.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: oxaprozin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: oxaprozin; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: oxaprozin; matrix: chemical purity; procedure: dissolution in alcohol; potentiometric titration with sodium hydroxide

For more Analytic Laboratory Methods (Complete) data for OXAPROZIN (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: oxaprozin; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 280 nm; limit of detection: 500 ng/mL

Storage Conditions

Interactions

Concurrent use /of alcohol or oral glucocorticoid or corticosteroids or chronic therapeutic use of corticotropin or potassium supplements/ with a nonsteroidal anti-inflammatory drug may increase the risk of gastrointestinal side effects, including ulceration or hemorrhage; however, concurrent use with a glucocorticoid or corticotropin in the treatment of arthritis may provide additional therapeutic benefit and permit reduction of glucocorticoid or corticotropin dosage. /Nonsteroidal anti-inflammatory drugs/

Increased monitoring of the response to an antihypertensive agent may be advisable when /oxaprozin/ is used concurrently because ... oxaprozin has been shown to reduce or reverse the effects of antihypertensives, possibly by inhibiting renal prostaglandin synthesis and/or by causing sodium and fluid retention.

Nonsteroidal anti-inflammatory drugs may increase the hypoglycemic effect of these medications /oral antidiabetic agents or insulin/ because prostaglandins are directly involved in regulatory mechanisms of glucose metabolism and possibly because of displacement of the oral antidiabetics from serum proteins; dosage adjustments of the antidiabetic agent may be necessary; ... caution with concurrent use is recommended. /Nonsteroidal anti-inflammatory drugs/

For more Interactions (Complete) data for OXAPROZIN (8 total), please visit the HSDB record page.

2: Lopes-de-Araújo J, Neves AR, Gouveia VM, Moura CC, Nunes C, Reis S. Oxaprozin-Loaded Lipid Nanoparticles towards Overcoming NSAIDs Side-Effects. Pharm Res. 2016 Feb;33(2):301-14. doi: 10.1007/s11095-015-1788-x. Epub 2015 Sep 9. PubMed PMID: 26350105.

3: Mao M, Wang L, Jiang X, Yang L. [Determination of oxaprozin in human plasma with high performance liquid chromatography (HPLC) and its application]. Sheng Wu Yi Xue Gong Cheng Xue Za Zhi. 2013 Jun;30(3):646-50. Chinese. PubMed PMID: 23865335.

4: Božić BD, Rogan JR, Poleti DD, Trišović NP, Božić BD, Ušćumlić GS. Synthesis, characterization and antiproliferative activity of transition metal complexes with 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (oxaprozin). Chem Pharm Bull (Tokyo). 2012;60(7):865-9. PubMed PMID: 22790819.

5: Maestrelli F, Cirri M, Mennini N, Zerrouk N, Mura P. Improvement of oxaprozin solubility and permeability by the combined use of cyclodextrin, chitosan, and bile components. Eur J Pharm Biopharm. 2011 Aug;78(3):385-93. doi: 10.1016/j.ejpb.2011.03.012. Epub 2011 Mar 23. PubMed PMID: 21439375.

6: Kara IM, Polat S, Inci MF, Gümüş C. Analgesic and anti-inflammatory effects of oxaprozin and naproxen sodium after removal of impacted lower third molars: a randomized, double-blind, placebo-controlled crossover study. J Oral Maxillofac Surg. 2010 May;68(5):1018-24. doi: 10.1016/j.joms.2009.09.094. Epub 2010 Mar 5. Erratum in: J Oral Maxillofac Surg. 2010 Aug;68(8):2036. J Oral Maxillofac Surg. 2011 Dec;69(12):3051. Ince, Fatih [corrected to Inci, M Fatih]. PubMed PMID: 20206429.

7: Sagdinc SG, Esme A. Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). Spectrochim Acta A Mol Biomol Spectrosc. 2010 Apr;75(4):1370-6. doi: 10.1016/j.saa.2010.01.004. Epub 2010 Feb 1. PubMed PMID: 20167532.

8: Montecucco F, Bertolotto M, Ottonello L, Quercioli A, Mach F, Dallegri F. Oxaprozin-induced apoptosis on CD40 ligand-treated human primary monocytes is associated with the modulation of defined intracellular pathways. J Biomed Biotechnol. 2009;2009:478785. doi: 10.1155/2009/478785. Epub 2009 Aug 10. PubMed PMID: 19672323; PubMed Central PMCID: PMC2723963.

9: Ottonello L, Bertolotto M, Montecucco F, Bianchi G, Dallegri F. Delayed apoptosis of human monocytes exposed to immune complexes is reversed by oxaprozin: role of the Akt/IkappaB kinase/nuclear factor kappaB pathway. Br J Pharmacol. 2009 May;157(2):294-306. doi: 10.1111/j.1476-5381.2009.00162.x. Epub 2009 Mar 26. PubMed PMID: 19338579; PubMed Central PMCID: PMC2697812.

10: Sun SF, Zhou B, Hou HN, Liu Y, Xiang GY. Studies on the interaction between Oxaprozin-E and bovine serum albumin by spectroscopic methods. Int J Biol Macromol. 2006 Nov 15;39(4-5):197-200. Epub 2006 Mar 28. PubMed PMID: 16828154.

11: Dallegri F, Bertolotto M, Ottonello L. A review of the emerging profile of the anti-inflammatory drug oxaprozin. Expert Opin Pharmacother. 2005 May;6(5):777-85. Review. PubMed PMID: 15934904.

12: Brinker A, Nourjah P. Patient characteristics associated with outpatient prescriptions for nabumetone and oxaprozin versus celecoxib and rofecoxib. Am J Health Syst Pharm. 2005 Apr 1;62(7):739-43. PubMed PMID: 15790802.

13: Heller B, Tarricone R. Oxaprozin versus diclofenac in NSAID-refractory periarthritis pain of the shoulder. Curr Med Res Opin. 2004 Aug;20(8):1279-90. PubMed PMID: 15324531.

14: Kean WF. Oxaprozin: kinetic and dynamic profile in the treatment of pain. Curr Med Res Opin. 2004 Aug;20(8):1275-7. PubMed PMID: 15324530.

15: Brinker A, Goldkind L, Bonnel R, Beitz J. Spontaneous reports of hypertension leading to hospitalisation in association with rofecoxib, celecoxib, nabumetone and oxaprozin. Drugs Aging. 2004;21(7):479-84. PubMed PMID: 15132714.

16: Bucolo C, Maltese A. Pharmacological profile of oxaprozin eye drops. J Ocul Pharmacol Ther. 2002 Feb;18(1):75-81. PubMed PMID: 11858617.

17: Reddy KV, Rao DS, Vyas K, Reddy GO. LC method for the quantitative determination of oxaprozin and its impurities in the bulk drug. J Pharm Biomed Anal. 2000 May;22(4):651-9. PubMed PMID: 10768354.

18: Kethu SR, Rukkannagari S, Lansford CL. Oxaprozin-induced symptomatic hepatotoxicity. Ann Pharmacother. 1999 Sep;33(9):942-4. PubMed PMID: 10492496.

19: Marland A, Sarkar P, Leavitt R, Lee-Ruff E, Ramnauth J. The elimination profiles of oxaprozin in equine urine and serum after a 4.8-g dose. J Anal Toxicol. 1999 Jul-Aug;23(4):242-6. PubMed PMID: 10445486.

20: Carucci JA, Cohen DE. Toxic epidermal necrolysis following treatment with oxaprozin. Int J Dermatol. 1999 Mar;38(3):233-4. PubMed PMID: 10208628.

Explore Compound Types